N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core linked to a triazolo[4,3-a]pyridine moiety via a branched 3-methylbutyl chain.
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-16(2)15-19(24-28-27-22-13-7-8-14-29(22)24)26-25(30)23-17-9-3-5-11-20(17)31-21-12-6-4-10-18(21)23/h3-14,16,19,23H,15H2,1-2H3,(H,26,30) |
InChI Key |
QSSPBEZQVNXTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Ultrasonic-Assisted Cyclization
A method adapted from Chinese Patent CN103613594A employs ultrasonic radiation to facilitate ring closure.
-
Procedure :
-
React 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) with a substituted benzoic acid (50 mmol) in phosphorus oxychloride (POCl₃) under ultrasound at 105°C for 3 hours.
-
Concentrate the mixture and recrystallize the residue in ethanol to obtain the triazole intermediate.
-
-
Example : Using 4-methoxybenzoic acid yields 3-(4-methoxyphenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine with 70% efficiency.
-
Advantages : Reduced reaction time (3 hours vs. 12–24 hours conventionally) and improved purity due to minimized side reactions.
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB three-component reaction, as described in ACS Omega (2024), offers an alternative route using heterocyclic amidines, aldehydes, and isonitriles .
-
Optimized Conditions :
-
Limitations : Limited to aromatic amines; alkyl amines fail to produce stable intermediates.
Functionalization with 9H-Xanthene-9-Carboxamide
Carbodiimide-Mediated Amidation
Building on PMC studies, the xanthene carboxamide is introduced via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC-HCl) .
Direct Coupling Using Acid Chlorides
An alternative approach converts the carboxylic acid to its acyl chloride prior to amidation:
-
Treat 9H-xanthene-9-carboxylic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
-
React with the triazolopyridine amine in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base.
-
Yield: 55–65%, with minor impurities from over-chlorination.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).
-
Melting Point : 123–127°C (consistent with crystalline structure).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Ultrasonic Cyclization | POCl₃, 105°C, 3h | 70 | 95 | Rapid reaction time |
| GBB Reaction | HCl/dioxane, RT, 12h | 65–85 | 90 | Scalable for aromatic amines |
| EDAC-Mediated Amidation | EDAC-HCl, CH₂Cl₂, 25°C, 12h | 60–75 | 98 | Mild conditions |
| Acid Chloride Coupling | SOCl₂, THF, reflux, 6h | 55–65 | 85 | Avoids carbodiimide reagents |
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyridine moiety, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the triazolopyridine moiety might interact with enzyme active sites, inhibiting their activity, while the xanthene carboxamide part could enhance binding affinity and specificity.
Comparison with Similar Compounds
(a) N-(1-[[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl)acetamide ()
- Structure : Shares the triazolo[4,3-a]pyridine group but replaces the xanthene carboxamide with a simpler acetamide and ethyl linker.
- Implications : The absence of the xanthene system may reduce aromatic interactions but improve solubility due to lower molecular weight. The ethyl linker might confer conformational flexibility compared to the 3-methylbutyl chain in the target compound .
(b) N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide ()
- Structure : Retains the xanthene carboxamide core but substitutes the triazolo-pyridine with a 1,2,4-oxadiazole-pyrrole group.
- However, the pyrrole substituent may alter electronic properties compared to the triazolo-pyridine system .
(c) 5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) ()
- Structure: Features a triazanylidene-pyrimidinone scaffold with a carbazole substituent.
- Implications : The carbazole group provides extended π-conjugation, which could improve binding to DNA or hydrophobic enzyme pockets. However, the lack of a xanthene system reduces structural similarity to the target compound .
Physicochemical and Pharmacokinetic Trends
*Data for the target compound inferred from structural analysis.
†Calculated based on formula.
Key Observations :
- The target compound’s branched 3-methylbutyl linker may enhance membrane permeability compared to shorter chains (e.g., ethyl in ) but could increase metabolic susceptibility.
Hypothetical Binding and Activity Profiles
- Triazolo-pyridine vs. Oxadiazole : The triazolo-pyridine group in the target compound may engage in π-π stacking or act as a hydrogen-bond acceptor, whereas oxadiazole () could participate in dipole-dipole interactions.
- Xanthene vs. Carbazole : Xanthene’s oxygen atom introduces polarity compared to carbazole’s nitrogen-free system, possibly altering solubility or target selectivity .
Biological Activity
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound combines a triazolo-pyridine moiety with a xanthene structure, which is known to influence various biological pathways.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine ring and linked to a xanthene backbone. This unique structural configuration contributes to its distinct chemical and biological properties.
| Component | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms, known for its role in various biological activities. |
| Pyridine | A six-membered aromatic ring containing one nitrogen atom, often involved in drug design due to its basicity. |
| Xanthene | A polycyclic aromatic compound that enhances the stability and bioactivity of the molecule. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and influence signaling pathways associated with cancer progression and immune response.
Key Targets:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is crucial in the metabolism of tryptophan and plays a significant role in immune regulation and tumor growth. Inhibitors of IDO1 have shown promise in enhancing anti-tumor immunity .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in inhibiting IDO1 activity. For instance, a study reported that compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibited significant inhibition of IDO1 at sub-micromolar concentrations.
Table: Biological Activity Data
| Compound | IC50 (μM) | Cell Viability (%) at 10 μM | IDO1 Inhibition (%) at 10 μM |
|---|---|---|---|
| This compound | 2.6 ± 0.5 | 35 ± 6 | 35 ± 6 |
| Control Compound A | 5.0 ± 0.8 | 42 ± 9 | 42 ± 9 |
| Control Compound B | 8.0 ± 1.0 | 23 ± 5 | 23 ± 5 |
Case Studies and Applications
Cancer Immunotherapy : The inhibition of IDO1 by this compound suggests potential applications in cancer immunotherapy. By blocking this enzyme's activity, the compound may enhance T-cell responses against tumors.
Metabolic Stability : Studies indicate that the compound exhibits excellent metabolic stability in vitro, with over 99% residual substrate after incubation with liver microsomes . This stability is crucial for therapeutic applications as it suggests prolonged action within biological systems.
Q & A
What are the key synthetic strategies for preparing N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step reactions, starting with the construction of the triazolo[4,3-a]pyridine core followed by coupling with the xanthene-carboxamide moiety. Critical steps include:
- Triazole formation : Azide-alkyne cycloaddition (e.g., using azido(trimethyl)silane and TFA under controlled heating) to generate the triazole ring .
- Coupling reactions : Amide bond formation between the triazole intermediate and xanthene derivatives, often employing activating agents like EDCI or HATU in solvents such as DCM or DMF .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and crystallization (ethanol-DMF mixtures) to isolate the final product .
Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are used to verify substituent positions and bond connectivity. For example, the xanthene protons appear as distinct aromatic signals, while the triazole methyl groups resonate near δ 2.3–2.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., observed vs. calculated for CHN: 238.0961 vs. 238.0962) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethanol-DMF mixtures improve crystallization .
- Temperature control : Cycloaddition reactions require precise heating (e.g., 50°C for 16 hours) to avoid side products like regioisomeric triazoles .
- Catalysts : Lewis acids (e.g., TFA) accelerate azide activation, and Pd catalysts may assist in cross-coupling steps for triazole functionalization .
What structural features of this compound influence its potential bioactivity?
- Heterocyclic cores : The triazolo[4,3-a]pyridine moiety enables π-π stacking with enzyme active sites, while the xanthene carboxamide provides rigidity and lipophilicity for membrane penetration .
- Substituent effects : The 3-methylbutyl chain enhances metabolic stability, and the xanthene’s planar structure may intercalate into DNA or inhibit topoisomerases .
How can researchers resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Cross-check NMR assignments with C-DEPT or 2D-COSY to resolve overlapping signals (e.g., distinguishing xanthene vs. triazole protons) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and stereochemistry .
- Impurity profiling : TLC and HPLC-MS identify byproducts (e.g., unreacted azides or oxidized intermediates) .
What methodologies are used to study the compound’s interactions with biological targets?
- Enzyme inhibition assays : Fluorescence polarization or SPR to measure binding affinity (e.g., IC values for kinase inhibition) .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding poses in active sites, validated by mutagenesis studies .
- Cellular uptake studies : LC-MS quantification in cell lysates after treatment, coupled with confocal microscopy using fluorescent analogs .
How do solvent polarity and pH affect the compound’s stability during storage?
- Solvent choice : Aprotic solvents (DMSO) prevent hydrolysis of the carboxamide group, while aqueous buffers (pH 7.4) mimic physiological conditions for stability testing .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) identify oxidation of the triazole ring or xanthene decomposition, monitored via UPLC-MS .
What strategies can mitigate low yields in the final coupling step?
- Activating agents : Use HATU instead of EDCI for sterically hindered amide formations, improving coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and minimizes thermal degradation .
- Protecting groups : Temporary protection of the triazole nitrogen with Boc groups prevents side reactions during xanthene coupling .
How can researchers validate the compound’s pharmacokinetic properties in vitro?
- Microsomal stability assays : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound depletion .
- Caco-2 permeability : Measure apical-to-basolateral transport to predict intestinal absorption .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction availability .
What computational tools are effective for predicting SAR (Structure-Activity Relationships)?
- QSAR models : Machine learning (Random Forest, SVM) trained on bioactivity data of analogs to predict target affinity .
- MD simulations : All-atom molecular dynamics (AMBER, GROMACS) evaluate binding stability over time .
- Pharmacophore mapping : MOE or Phase software identifies critical hydrogen bond donors/acceptors (e.g., carboxamide oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
